Urolithin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

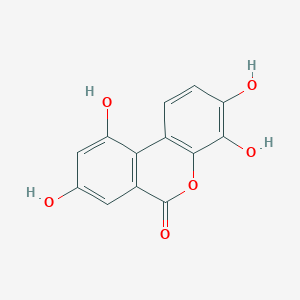

Structure

3D Structure

Properties

IUPAC Name |

3,4,8,10-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-7-10(9(16)4-5)6-1-2-8(15)11(17)12(6)19-13(7)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOUKWCOBPGDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(C=C(C=C3O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Urolithin E structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin E is a significant gut microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid, found in abundance in pomegranates, berries, and nuts. As a member of the urolithin family, characterized by a dibenzo[b,d]pyran-6-one core structure, this compound is a key intermediate in the metabolic pathway leading to the more commonly studied Urolithin A and B. Its unique tetrahydroxy substitution pattern suggests distinct chemical properties and biological activities that are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the structure, chemical properties, and known biological signaling pathways of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, with the IUPAC name 3,4,8,10-tetrahydroxybenzo[c]chromen-6-one, is a tetrahydroxylated urolithin. Its chemical structure is characterized by a fused three-ring system with hydroxyl groups positioned at carbons 3, 4, 8, and 10. This specific arrangement of hydroxyl groups influences its polarity, solubility, and potential for biological interactions.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Urolithin A (Reference) |

| Molecular Formula | C₁₃H₈O₆ | C₁₃H₈O₄ |

| Molecular Weight | 260.20 g/mol | 228.20 g/mol |

| Melting Point | Data not available | 340-345 °C (predicted)[1] |

| Boiling Point | Data not available | 527.9 ± 43.0 °C (predicted)[1] |

| Water Solubility | Slightly soluble (inferred) | Slightly soluble[2] |

| Solubility in Organic Solvents | Soluble in DMSO, Methanol (inferred) | DMSO: 50 mg/mL, Ethanol: Soluble[2] |

| pKa | Data not available | 8.0 (predicted)[3] |

Note: Due to the limited availability of experimental data for this compound, some properties are inferred from its structure and data from the closely related Urolithin A.

Biosynthesis and Metabolism

This compound is not directly consumed in the diet but is formed in the colon through the metabolic action of gut microbiota on ellagic acid. The transformation of ellagic acid into various urolithins is a multi-step process involving lactone ring cleavage, decarboxylation, and sequential dehydroxylation. This compound is a key intermediate in this pathway.

Caption: Metabolic pathway of ellagic acid to urolithins by gut microbiota.

Biological Activities and Signaling Pathways

While research on this compound is still emerging, the biological activities of the broader urolithin family, particularly Urolithin A and B, have been extensively studied. These compounds are known to possess potent anti-inflammatory and antioxidant properties. It is highly probable that this compound shares these activities, potentially with unique potency or specificity due to its distinct hydroxylation pattern.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases. Urolithins have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In their inactive state, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Studies on Urolithin A and B have demonstrated their ability to inhibit NF-κB activation by preventing IκBα phosphorylation and degradation, thereby suppressing the production of pro-inflammatory cytokines.[4][5]

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammation. Urolithins have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent. For instance, Urolithin A has been reported to inhibit the phosphorylation of p38 and JNK in certain inflammatory models.[4]

References

- 1. ncelements.com [ncelements.com]

- 2. Urolithin A BP EP USP CAS 1143-70-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. cambridge.org [cambridge.org]

Urolithin E: A Technical Guide on its Discovery, Natural Sources, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin E is a tetrahydroxy-urolithin, a gut microbial metabolite of ellagic acid derived from dietary ellagitannins. First characterized in 2013, it represents an intermediate in the complex metabolic pathway converting plant-derived polyphenols into more bioavailable and biologically active compounds. This technical guide provides a comprehensive overview of the discovery of this compound, its natural precursor sources, and the detailed analytical methodologies employed for its identification. While research has extensively focused on its precursors and the end-products of the metabolic pathway, such as Urolithin A and B, this document consolidates the currently available information specifically on this compound to support further investigation into its unique biological activities and therapeutic potential.

Discovery and Identification

This compound was first identified and named in a 2013 study by Selma, Beltrán, and colleagues from the Research Group on Quality, Safety, and Bioactivity of Plant Foods at CEBAS-CSIC in Murcia, Spain. The identification was part of a broader investigation into the time course production of urolithins from ellagic acid by human gut microbiota. In this seminal work, this compound was characterized as 2,3,8,10-tetrahydroxy urolithin .

Subsequent research by García-Villalba et al. in 2019 further solidified the identification of this compound by detailing its chromatographic behavior.

Table 1: Key Identification Parameters of this compound

| Parameter | Value | Reference |

| Chemical Name | 2,3,8,10-tetrahydroxy urolithin | Selma et al., 2013 |

| Molecular Formula | C13H8O6 | - |

| Monoisotopic Mass | 272.0321 Da | - |

| UPLC-Q-TOF-MS Retention Time | 10.48 min | García-Villalba et al., 2019 |

Natural Sources of this compound Precursors

This compound is not found directly in foods. It is a secondary metabolite produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid. Therefore, its natural sources are indirectly the foods rich in these precursors.

Table 2: Major Dietary Sources of Ellagitannins and Ellagic Acid

| Food Source | Primary Precursors |

| Pomegranate (Punica granatum) | Punicalagins, Ellagic Acid |

| Berries (Raspberries, Strawberries, Blackberries, Cloudberries) | Sanguiin H-6, Lambertianin C, Ellagic Acid |

| Nuts (Walnuts, Pecans) | Pedunculagin, Casuarictin, Ellagic Acid |

| Oak-aged wines and spirits | Vescalagin, Castalagin |

Currently, there is no available data quantifying the concentration of this compound in these or any other natural sources, as its presence is transient and dependent on individual gut microbiota composition.

Biosynthesis of this compound

This compound is an intermediate in the metabolic pathway that transforms ellagic acid into the more extensively studied urolithins, such as Urolithin A and B. This biotransformation is carried out by specific gut bacteria. The general pathway is initiated by the hydrolysis of ellagitannins to ellagic acid in the upper gastrointestinal tract. In the colon, gut microbiota metabolize ellagic acid through a series of reactions including lactone ring cleavage, decarboxylation, and sequential dehydroxylations.

Figure 1: Simplified metabolic pathway of ellagitannins to urolithins.

Experimental Protocols

The identification of this compound has primarily been achieved through in vitro fermentation followed by advanced analytical techniques.

In Vitro Fermentation of Ellagic Acid with Human Fecal Microbiota

This protocol is adapted from the methodology described by Selma et al. (2013).

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors. Prepare a 10% (w/v) fecal slurry in a sterile phosphate buffer under anaerobic conditions.

-

Incubation: Add ellagic acid (solubilized in a suitable solvent like DMSO) to the fecal slurry to a final concentration of 50 µM. Incubate the mixture under anaerobic conditions at 37°C.

-

Time-Course Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 8, 16, 24, 48, and 72 hours) to monitor the production of urolithins.

-

Sample Preparation for Analysis: Centrifuge the aliquots to pellet the fecal matter. Extract the supernatant with ethyl acetate or another suitable organic solvent. Evaporate the organic solvent and reconstitute the residue in a methanol:water solution for analysis.

Analytical Identification of this compound

The following protocol is a composite of methods described by Selma et al. (2013) and García-Villalba et al. (2019).

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: Monitor at multiple wavelengths, with 254, 280, 305, and 360 nm being characteristic for urolithins. This compound exhibits a characteristic UV spectrum that distinguishes it from other tetrahydroxy isomers.

-

-

Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):

-

Column: A high-resolution C18 column.

-

Mobile Phase: Similar to HPLC-DAD.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Mass Analysis: Acquire full-scan mass spectra to determine the accurate mass of the parent ion of this compound (m/z 271.0243 for [M-H]⁻).

-

MS/MS Fragmentation: Perform tandem mass spectrometry to obtain the fragmentation pattern of the parent ion, which aids in structural elucidation and confirmation.

-

Figure 2: Analytical workflow for the identification of this compound.

Biological Activity and Signaling Pathways

To date, there is a significant lack of research on the specific biological activities and signaling pathways of this compound. The majority of studies on the bioactivity of urolithins have focused on the more abundant end-products, Urolithin A and Urolithin B. These have been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. It is plausible that this compound, as an intermediate, may also exhibit biological activity, potentially with unique characteristics. However, dedicated studies are required to confirm this.

Future Directions

The field of urolithin research presents several exciting avenues for future investigation, particularly concerning this compound:

-

Isolation and Purification: Development of robust methods for the isolation and purification of this compound is crucial for enabling in-depth biological studies.

-

Quantitative Analysis: There is a need for the development of sensitive analytical methods to quantify the levels of this compound in biological samples and to determine its presence in different natural sources.

-

Biological Activity Screening: A systematic evaluation of the antioxidant, anti-inflammatory, and other biological activities of this compound is warranted.

-

Mechanism of Action Studies: Should biological activity be confirmed, further research into the specific signaling pathways modulated by this compound will be essential to understand its therapeutic potential.

Conclusion

This compound is a key intermediate in the microbial metabolism of dietary ellagitannins. While its discovery and analytical characterization have been established, a significant gap in our understanding of its quantitative presence, specific biological activities, and mechanisms of action remains. This technical guide provides a foundation for researchers and drug development professionals to build upon, encouraging further exploration of this potentially important, yet understudied, urolithin.

The Microbial Genesis of Urolithin E: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the metabolic progeny of dietary ellagitannins and ellagic acid, are at the forefront of nutraceutical and pharmacological research due to their potent anti-inflammatory, antioxidant, and anti-aging properties. Produced exclusively by the gut microbiota, these dibenzopyran-6-one derivatives exhibit significant inter-individual variability in their production profiles, categorized into distinct urolithin metabotypes. While research has predominantly focused on the terminal products like Urolithin A, the intermediate metabolites play a crucial role in the overall biosynthetic cascade. This technical guide provides an in-depth examination of the biosynthesis of a key intermediate, Urolithin E (2,3,8,10-tetrahydroxy urolithin), by the human gut microbiota. It details the precursor molecules, the bacterial species implicated in its formation, quantitative production data, comprehensive experimental protocols for its study, and the broader context of urolithin-modulated signaling pathways.

Introduction to Urolithin Biosynthesis

Ellagitannins (ETs) and ellagic acid (EA), abundant in foods such as pomegranates, berries, and nuts, are large polyphenolic compounds with low bioavailability.[1] Their therapeutic benefits are largely attributed to their conversion by the colonic microbiota into a series of more readily absorbed metabolites known as urolithins.[2][3] This microbial transformation involves a multi-step process of lactone-ring cleavage, decarboxylation, and sequential dehydroxylations.[2]

The metabolic pathway begins with the conversion of EA into a pentahydroxy-urolithin (Uro-M5).[1] This is followed by a cascade of dehydroxylation steps, leading to tetrahydroxy-urolithins, including this compound (Uro-E), Urolithin D (Uro-D), and Urolithin M6 (Uro-M6).[1][2] These intermediates are further metabolized into trihydroxy- (e.g., Urolithin C), dihydroxy- (e.g., Urolithin A), and monohydroxy-urolithins (e.g., Urolithin B).[2] this compound is a pivotal, albeit transient, molecule in this pathway, leading to the formation of other key urolithins.[4]

The Biosynthetic Pathway of this compound

This compound is a tetrahydroxy-urolithin intermediate formed during the microbial catabolism of ellagic acid. The established pathway indicates that its formation follows the initial conversion of ellagic acid and precedes the formation of trihydroxy-urolithins.

The primary steps involving this compound are:

-

Precursor Formation : Ellagic acid is first metabolized, involving lactone ring cleavage and decarboxylation, to form Urolithin M5 (3,4,8,9,10-pentahydroxy urolithin).[1][4]

-

This compound Synthesis : Urolithin M5 undergoes dehydroxylation to yield the tetrahydroxy-urolithins, including this compound.[4]

-

Subsequent Conversion : this compound is further dehydroxylated to form Urolithin M7 (a trihydroxy-urolithin).[4]

This intricate conversion is not performed by a single bacterial species but often requires a consortium of microbes, each possessing specific enzymatic machinery for dehydroxylation at different positions on the urolithin core structure.[5][6]

Gut Microbiota Involved in this compound Production

The production of urolithins is highly dependent on an individual's gut microbiota composition. While specific bacteria responsible for every single step are still under investigation, studies using bacterial co-cultures have successfully reproduced the formation of this compound.

Notably, a co-culture of:

-

Gordonibacter urolithinfaciens

-

Enterocloster bolteae

has been shown to metabolize ellagic acid to produce a range of intermediates, including this compound.[5][6] The genus Gordonibacter is known to convert EA into initial intermediates like Uro-M5, Uro-M6, and Uro-C.[5] The subsequent conversions, including the formation of Uro-E and its downstream metabolites, likely involve other species such as Enterocloster, highlighting the necessity of microbial cooperation.[5][7] Bacteria from the Clostridium coccoides group have also been implicated in the production of various urolithin intermediates, including this compound.[8]

Quantitative Data on this compound Production

Quantitative analysis of this compound is challenging due to its transient nature as a metabolic intermediate. However, in vitro fermentation studies provide valuable insights into its production kinetics.

| Precursor | Microbial System | Incubation Time (h) | Max. Concentration of this compound (μM) | Study Reference |

| Ellagic Acid | Co-culture of G. urolithinfaciens & E. bolteae | 15 | 0.21 | Iglesias-Aguirre et al., 2023[5] |

Experimental Protocols

Protocol for In Vitro Fermentation and this compound Analysis

This protocol outlines a method for the anaerobic fermentation of ellagic acid with human fecal microbiota or bacterial co-cultures to produce and quantify urolithins, including this compound.

Materials:

-

Anaerobic Basal Broth (ABB) medium

-

Ellagic acid (EA) stock solution

-

Fecal slurry from a healthy donor or pure cultures of G. urolithinfaciens and E. bolteae

-

Anaerobic chamber (N₂/H₂/CO₂ atmosphere)

-

Centrifuge and 0.22 µm filters

-

Ethyl acetate with 1.5% formic acid (for extraction)

-

HPLC-DAD-MS system for analysis

Procedure:

-

Medium Preparation: Prepare ABB medium according to the standard formulation and sterilize. Transfer the medium into an anaerobic chamber at least 24 hours before use to ensure anaerobic conditions.

-

Inoculum Preparation:

-

Fecal Slurry: Prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced ABB medium inside the anaerobic chamber.

-

Bacterial Co-culture: Grow pure cultures of G. urolithinfaciens and E. bolteae in ABB medium to the stationary phase. Mix the cultures in a 1:1 ratio.

-

-

Fermentation:

-

Dispense 9 mL of pre-reduced ABB medium into sterile culture tubes.

-

Add EA stock solution to a final concentration of 20-50 µM.

-

Inoculate the tubes with 1 mL of the fecal slurry or the bacterial co-culture.

-

Incubate the cultures anaerobically at 37°C.

-

-

Sampling: Collect aliquots (e.g., 1 mL) from the fermentation broth at various time points (e.g., 0, 15, 24, 48, 72 hours) to monitor the time course of urolithin production.

-

Metabolite Extraction:

-

Centrifuge the collected aliquots to pellet bacteria and fecal debris.

-

To 500 µL of the supernatant, add an equal volume of ethyl acetate containing 1.5% formic acid.

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Re-dissolve the dried extract in a suitable mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Filter the sample through a 0.22 µm filter.

-

Inject the sample into an HPLC-DAD-MS system. Identify this compound and other urolithins based on retention time, UV-Vis spectra, and mass-to-charge ratio (m/z) compared to analytical standards.

-

Workflow for Isolation of Urolithin-Producing Bacteria

This workflow describes the process of isolating pure bacterial strains capable of metabolizing ellagic acid from a complex human fecal sample.

Signaling Pathways Modulated by Urolithins

Currently, there is a lack of specific research on the direct signaling pathways modulated by this compound. The biological activity of urolithins has been predominantly investigated for the more stable and abundant end-products, particularly Urolithin A, and to a lesser extent, Urolithins B and C. These studies provide a critical framework for understanding the potential downstream effects once this compound is converted.

Key pathways modulated by other major urolithins include:

-

Anti-inflammatory Pathways: Urolithins A, B, and C have been shown to inhibit the NF-κB (Nuclear Factor kappa-B) signaling pathway, a central regulator of inflammation.[9] This action reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. They also modulate MAPK (Mitogen-Activated Protein Kinase) pathways.[9]

-

Metabolic Regulation: Urolithin A activates AMPK (AMP-activated protein kinase), a key cellular energy sensor, which helps regulate glucose and lipid metabolism.[10]

-

Cellular Health and Longevity: Urolithin A is a potent inducer of mitophagy, the selective degradation of dysfunctional mitochondria. This process is crucial for maintaining cellular homeostasis and is linked to anti-aging effects. Key pathways involved include the PINK1/Parkin pathway and the activation of longevity-associated sirtuins (e.g., SIRT1).[4][10]

-

Anticancer Activity: Urolithins can modulate pathways involved in cancer progression, including those regulating cell cycle arrest, apoptosis (programmed cell death), and autophagy.[11]

Given that this compound is a direct precursor to these bioactive molecules, its efficient production by the gut microbiota is a critical determinant of the ultimate health benefits derived from dietary ellagitannins.

Conclusion and Future Directions

This compound is a key tetrahydroxy intermediate in the complex microbial biosynthesis of urolithins from dietary ellagic acid. Its formation is dependent on the synergistic action of specific gut bacteria, including members of the Gordonibacter and Enterocloster genera. While quantitative data are sparse, in vitro models have confirmed its production and position in the metabolic cascade. For drug development and nutraceutical professionals, understanding and optimizing the production of intermediates like this compound is as crucial as studying the final products. Future research should focus on isolating the specific enzymes responsible for each dehydroxylation step, including the conversion to this compound, and elucidating whether this compound itself possesses unique bioactivities or primarily serves as a conduit in the pathway to more stable urolithins. Such knowledge will be instrumental in developing targeted probiotic or prebiotic strategies to enhance the production of these beneficial metabolites in individuals with non-producing metabotypes.

References

- 1. mdpi.com [mdpi.com]

- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Intricate Pathway of Ellagitannin Metabolism to Urolithin E: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagitannins, a class of hydrolyzable tannins found in various fruits and nuts like pomegranates, berries, and walnuts, are gaining significant attention for their potential health benefits. However, their large and complex structures limit their direct absorption. The true bioactive potential of ellagitannins is unlocked through a multi-step metabolic cascade orchestrated by the gut microbiota, culminating in the formation of a series of smaller, more bioavailable compounds known as urolithins. This technical guide provides an in-depth exploration of the metabolic pathway leading to a key intermediate, Urolithin E, and outlines the experimental methodologies used to investigate this intricate process.

The Metabolic Journey: From Ellagitannins to this compound

The conversion of dietary ellagitannins to urolithins is a complex, multi-stage process entirely dependent on the enzymatic machinery of specific gut bacteria.[1] This transformation begins with the hydrolysis of ellagitannins in the gut to release ellagic acid (EA).[2][3] The subsequent conversion of EA into urolithins involves a series of lactone-ring cleavage, decarboxylation, and sequential dehydroxylation reactions.[4][5]

The metabolic pathway to this compound and beyond can be summarized as follows:

-

Hydrolysis of Ellagitannins: In the upper gastrointestinal tract, ellagitannins are hydrolyzed to ellagic acid.[3]

-

Lactone-Ring Cleavage and Decarboxylation: Ellagic acid is then metabolized by gut bacteria, starting with the opening of one of its two lactone rings and subsequent decarboxylation to form the initial urolithin, pentahydroxy-urolithin, also known as Urolithin M-5.[4][6]

-

Sequential Dehydroxylation: This initial urolithin undergoes a series of dehydroxylation reactions, where hydroxyl groups are progressively removed from the dibenzopyran-6-one core structure. This cascade leads to the formation of various urolithin intermediates.

-

Formation of this compound: this compound (3,4,8,9,10-tetrahydroxy-urolithin) is a key tetrahydroxy-urolithin intermediate in this pathway.[3][4] It is formed from the dehydroxylation of Urolithin M-5.

The overall metabolic cascade continues from this compound to other intermediates like Urolithin M-6, Urolithin D, and Urolithin C, eventually leading to the more commonly studied and abundant dihydroxy-urolithins (Urolithin A and Isourolithin A) and the monohydroxy-urolithin (Urolithin B).[2][4]

The Microbial Players and Their Enzymatic Toolkit

The conversion of ellagic acid to urolithins is not a universal metabolic capability among humans and is dependent on the presence of specific gut microbial species. This has led to the concept of "metabotypes," with individuals classified as metabotype A (producing primarily Urolithin A), metabotype B (producing Isourolithin A and Urolithin B in addition to Urolithin A), or metabotype 0 (producing no urolithins).[3]

Key bacterial species identified as urolithin producers include:

-

Gordonibacter urolithinfaciens and Gordonibacter pamelaeae : These species are known to convert ellagic acid into intermediate urolithins, including Urolithin M-5, Urolithin M-6, and Urolithin C.[7][8]

-

Ellagibacter isourolithinifaciens : This bacterium is involved in the production of Isourolithin A.[5]

-

Enterocloster bolteae : This species has been shown to be involved in the conversion of Urolithin C to Urolithin A.[6]

Recent groundbreaking research has shed light on the specific enzymes responsible for the critical dehydroxylation steps in urolithin synthesis. Two distinct families of molybdenum-dependent enzymes have been identified in gut bacteria:

-

DMSO reductase family: Enzymes from this family are involved in regioselective dehydroxylation of urolithin precursors.

-

Xanthine oxidase family: This family of enzymes also catalyzes key dehydroxylation reactions in the urolithin pathway.[9]

These findings are pivotal, as they open the door to a more detailed molecular understanding of the urolithin production pathway and the factors influencing an individual's metabotype.

Quantitative Data on Urolithin Production

The production and concentration of urolithins, including the intermediate this compound, can vary significantly between individuals. The following table summarizes representative quantitative data from studies investigating urolithin concentrations in human biological samples following the consumption of ellagitannin-rich foods.

| Urolithin Metabolite | Matrix | Concentration Range | Source of Ellagitannins | Reference |

| Urolithin A | Plasma | 0.02 - 18.6 µmol/L | Pomegranate juice | [10] |

| Urolithin B | Plasma | 0.01 - 0.14 µmol/L | Pomegranate juice | [10] |

| Urolithin A | Urine | Up to 50 µM | Pomegranate extract | [4] |

| Urolithin A | Feces | 316.7 mg/kg | Pomegranate extract | [11] |

| This compound | Feces | Detected as an intermediate | In vitro fecal fermentation | [3] |

Note: Quantitative data for this compound in human plasma and urine is scarce due to its transient nature as an intermediate metabolite.

Experimental Protocols

The study of ellagitannin metabolism and urolithin production relies on robust analytical methodologies. Below are detailed protocols for the extraction and quantification of urolithins from biological samples.

Protocol 1: Extraction of Urolithins from Fecal Samples

This protocol is adapted from methodologies described in the literature for the analysis of urolithins in fecal matter.[12][13]

Materials:

-

Frozen fecal sample

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Water (ultrapure)

-

Hydrochloric acid (HCl)

-

Ultrasonic homogenizer

-

Centrifuge

-

0.22 µm PVDF syringe filters

Procedure:

-

Thaw the frozen fecal sample (e.g., 300 mg) at room temperature.

-

Add 10 mL of an extraction solvent mixture of MeOH/DMSO/H₂O (40:40:20, v/v/v) containing 0.1% HCl.

-

Homogenize the mixture using an ultrasonic homogenizer for 1 minute.

-

Centrifuge the homogenate at 5000 x g for 10 minutes at room temperature.

-

Collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

Protocol 2: Extraction of Urolithins from Urine Samples

This protocol is a standard method for the preparation of urine samples for urolithin analysis.[12]

Materials:

-

Urine sample

-

Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

0.45 µm membrane filters

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid

Procedure:

-

Thaw the urine sample (e.g., 500 µL) at room temperature.

-

Add 1 mL of methanol to the urine sample.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

Mix the filtered supernatant with a mobile phase solution of acetonitrile:water:glacial acetic acid (49.5:50:0.5, v/v/v) in a 1:1 ratio.

-

Vortex the final mixture for 5 minutes before injection into the HPLC system.

Protocol 3: Quantification of Urolithins by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of urolithins.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters (Representative):

-

Ionization Mode: Negative ESI.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each urolithin.

Biological Activity and Signaling Pathways of Urolithins

While research on the specific biological activities of this compound is still emerging, the broader class of urolithins has been shown to possess significant anti-inflammatory and antioxidant properties.[14][15] The more extensively studied urolithins, such as Urolithin A and B, have been demonstrated to modulate key signaling pathways involved in inflammation and cellular stress.

Anti-inflammatory Effects and NF-κB/MAPK Signaling

Urolithins have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][7]

-

NF-κB Pathway: Urolithin A and B have been reported to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[2][16] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the production of inflammatory mediators like prostaglandins.

-

MAPK Pathway: Urolithins can also modulate the MAPK signaling cascade, including the p38 and JNK pathways, which are involved in cellular responses to stress and inflammation.[2][7]

Antioxidant Activity

In silico and in vitro studies have demonstrated the antioxidant potential of various urolithins. Urolithin D, another tetrahydroxy-urolithin, has shown potent antioxidant activity, superior to that of Trolox, a vitamin E analog. Urolithin C and A also exhibit significant radical scavenging capabilities.[8] The antioxidant activity of urolithins is attributed to their ability to donate a hydrogen atom to neutralize free radicals. While specific data for this compound is limited, its structural similarity to other antioxidant urolithins suggests it may also contribute to the overall antioxidant effect of ellagitannin metabolism.

Conclusion and Future Directions

The metabolic conversion of dietary ellagitannins to urolithins by the gut microbiota represents a fascinating example of host-microbe co-metabolism with significant implications for human health. This compound is a key intermediate in this complex pathway, and understanding its formation and biological activity is crucial for a comprehensive picture of the health effects associated with ellagitannin consumption.

Future research should focus on:

-

The detailed characterization of the newly discovered molybdenum-dependent enzymes involved in urolithin synthesis.

-

The isolation and characterization of more bacterial species capable of producing urolithins to better understand the determinants of different metabotypes.

-

In-depth investigation into the specific biological activities and signaling pathways modulated by this compound and other less-abundant urolithin intermediates.

-

Standardization of analytical methods for the accurate quantification of the full spectrum of urolithin metabolites in various biological matrices.

A deeper understanding of the ellagitannin-to-urolithin metabolic axis will pave the way for the development of novel therapeutic and nutraceutical strategies targeting the gut microbiome to enhance the production of these beneficial compounds and promote human health.

References

- 1. Urolithin A & muscle strength: Science builds for compound’s healthy aging potential [nutraingredients.com]

- 2. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cambridge.org [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Showing pharmacokinetics for Urolithin A metabolite after consumption of Pomegranate, juice from concentrate in humans - Phenol-Explorer [phenol-explorer.eu]

- 14. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Enigmatic Role of Urolithin E in Cellular Processes: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant scientific interest for their potential health benefits. While extensive research has elucidated the biological activities of major urolithins such as Urolithin A and B, other intermediates in the metabolic cascade, like Urolithin E, remain largely uncharacterized. This technical guide provides a comprehensive overview of the known biological roles of the urolithin family in key cellular processes, highlighting the current knowledge gap concerning this compound. We present available data on the metabolic pathways involving this compound, summarize quantitative data for related urolithins to establish a framework for future studies, and provide standardized experimental protocols and workflows relevant to the investigation of these compounds. This guide aims to serve as a foundational resource for researchers dedicated to unraveling the specific biological functions and therapeutic potential of this compound.

Introduction: The Urolithin Family and the this compound Knowledge Gap

Urolithins are a class of dibenzopyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid. These natural compounds have been credited with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The most extensively studied members of this family, Urolithin A (UA) and Urolithin B (UB), have been shown to modulate critical cellular signaling pathways, including those involved in mitochondrial health, cell cycle regulation, and apoptosis.

Despite the progress in understanding UA and UB, the biological significance of many intermediate urolithins, such as this compound, remains largely unexplored. This compound is a key intermediate in the metabolic pathway that transforms ellagitannins into the more commonly studied urolithins. However, a thorough review of the current scientific literature reveals a significant lack of specific data on the biological role, quantitative efficacy, and mechanisms of action of this compound. This guide will synthesize the existing knowledge on the broader urolithin family to provide a contextual framework and underscore the critical need for focused research on this compound.

Metabolic Pathway of Ellagitannins and the Position of this compound

The conversion of dietary ellagitannins to urolithins is a multi-step process carried out by specific gut bacteria. This metabolic cascade involves a series of dehydroxylation and lactone cleavage reactions, leading to the formation of various urolithin intermediates. This compound is a tetrahydroxy-urolithin that serves as a precursor to other urolithins in this pathway.

Below is a diagram illustrating the metabolic conversion of ellagic acid to various urolithins, highlighting the position of this compound.

Known Biological Roles of the Urolithin Family in Cellular Processes

While specific data for this compound is lacking, studies on other urolithins, primarily Urolithin A and B, have revealed their involvement in several crucial cellular processes. These findings provide a strong rationale for investigating whether this compound exhibits similar or distinct activities.

Anti-inflammatory Effects

Urolithins A and B have demonstrated potent anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Antioxidant Activity

Several urolithins exhibit significant antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This protective effect against oxidative stress is crucial in preventing cellular damage implicated in various chronic diseases.

Anticancer Properties

In vitro and in vivo studies have highlighted the anticancer potential of urolithins. They can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. The mechanisms underlying these effects often involve the modulation of cell cycle regulatory proteins and the inhibition of survival pathways.

Neuroprotective Effects

Emerging evidence suggests that urolithins may offer protection against neurodegenerative diseases. Urolithin A, for instance, has been shown to protect neuronal cells from oxidative damage and apoptosis, suggesting its potential in the context of diseases like Alzheimer's and Parkinson's.

Mitochondrial Function

A key area of research for Urolithin A is its role in promoting mitochondrial health through a process called mitophagy, which is the selective removal of damaged mitochondria. By enhancing mitophagy, Urolithin A helps maintain cellular energy homeostasis and reduces cellular stress.

The signaling pathways modulated by the urolithin family are complex and interconnected. The diagram below illustrates some of the key pathways influenced by urolithins like Urolithin A and B.

Quantitative Data for Urolithins (A and B)

To provide a benchmark for future studies on this compound, the following table summarizes some of the available quantitative data for Urolithin A and B from various in vitro studies. It is important to note that these values can vary depending on the cell line and experimental conditions.

| Urolithin | Assay | Cell Line | Endpoint | Result |

| Urolithin A | Anti-proliferation | Colon Cancer (Caco-2) | IC50 | ~50 µM |

| Urolithin A | Anti-inflammatory | Macrophages (RAW 264.7) | Inhibition of NO production | IC50 ~20 µM |

| Urolithin B | Anti-proliferation | Prostate Cancer (PC-3) | IC50 | ~75 µM |

| Urolithin B | Anti-inflammatory | Microglia (BV2) | Inhibition of TNF-α release | EC50 ~15 µM |

Note: The values presented are approximate and collated from various sources for illustrative purposes. Specific experimental details should be consulted in the primary literature.

Experimental Protocols and Workflows

Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity of this compound. Below are detailed methodologies for key experiments commonly used to characterize the cellular effects of urolithins.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite and calculate the concentration of nitrite in the samples. Determine the IC50 value for NO production inhibition.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., NF-κB, MAPK).

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound.

Urolithin E: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Urolithin E, a metabolite of ellagitannins, for researchers, scientists, and drug development professionals. This document summarizes the current state of knowledge, including its physicochemical properties, metabolic pathway, and the limited available information on its biological activity, while also highlighting areas requiring further investigation.

Core Physicochemical Properties

This compound is an intermediate metabolite in the conversion of ellagic acid to other urolithins by the gut microbiota.[1][2] Its specific biological functions are not as extensively studied as those of other urolithins, such as Urolithin A and B.

| Property | Value | Source |

| CAS Number | 1453297-45-4 | Internal Search |

| Molecular Weight | 260.20 g/mol | Internal Search |

| Molecular Formula | C₁₃H₈O₆ | Internal Search |

Metabolic Fate of Ellagitannins: The Pathway to Urolithins

Urolithins are produced in the gut through a multi-step process involving the hydrolysis of ellagitannins to ellagic acid, followed by the removal of hydroxyl groups by the gut microbiota.[1] this compound is a key intermediate in this pathway.

Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.

Biological Activity and Signaling Pathways: A Research Gap for this compound

While extensive research has elucidated the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects of Urolithin A and, to a lesser extent, Urolithin B, there is a notable scarcity of studies specifically investigating the biological activities and underlying signaling pathways of this compound.

The majority of the available literature focuses on the broader class of urolithins, with Urolithin A being the most characterized. For instance, Urolithin A has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] It also modulates pathways involved in mitochondrial health, such as mitophagy, through the activation of SIRT1 and AMPK.[2]

The following diagram illustrates a generalized workflow for investigating the anti-inflammatory effects of a urolithin, a protocol that could be adapted for future studies on this compound.

Caption: General experimental workflow for assessing the anti-inflammatory activity of urolithins.

Experimental Protocols: A Call for this compound-Specific Research

Future research should focus on developing and publishing detailed methodologies for:

-

Chemical Synthesis of this compound: To enable the production of sufficient quantities for in-depth biological studies.

-

In Vitro Bioassays: To screen for its effects on various cell types and to elucidate its mechanisms of action. This would include cell viability assays, anti-inflammatory assays (e.g., measuring nitric oxide production, cytokine levels), and reporter gene assays for specific signaling pathways.

-

In Vivo Studies: To investigate its bioavailability, pharmacokinetics, and efficacy in animal models of disease.

Future Directions and Conclusion

This compound remains a relatively understudied metabolite within the urolithin family. While its position as a key intermediate in the metabolic pathway of ellagitannins is established, its specific biological functions and potential as a therapeutic agent are yet to be determined.

This technical guide highlights the current knowledge gap and underscores the need for further research dedicated to this compound. Elucidating its unique biological properties will be crucial for a complete understanding of the health benefits associated with the consumption of ellagitannin-rich foods and for the potential development of novel therapeutics. Researchers are encouraged to direct their efforts towards the synthesis and biological characterization of this intriguing compound.

References

Urolithin E: A Review of an Obscure Ellagitannin Metabolite

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive compounds produced by the human gut microbiota through the metabolism of ellagitannins, which are polyphenols abundant in foods such as pomegranates, berries, and nuts.[1][2][3] While extensive research has focused on the biological activities of major urolithins like Urolithin A (UA) and Urolithin B (UB), other metabolic intermediates remain largely uncharacterized. Urolithin E (2,3,8,10-Tetrahydroxy urolithin) is one such intermediate, a tetrahydroxy-urolithin that appears during the conversion of ellagic acid to downstream metabolites.[2][4] This document provides a comprehensive review of the existing, albeit limited, literature on this compound, highlighting its physicochemical properties, metabolic context, and the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties of this compound

This compound is a dibenzopyran-6-one derivative with four hydroxyl groups. Its chemical properties have been computationally predicted and are available through public databases. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | 3,4,8,10-tetrahydroxybenzo[c]chromen-6-one | PubChem |

| Molecular Formula | C₁₃H₈O₆ | PubChem |

| Molecular Weight | 260.20 g/mol | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Monoisotopic Mass | 260.03208797 Da | PubChem |

Metabolic Pathway of this compound

This compound is not directly consumed from dietary sources but is exclusively a product of gut microbial metabolism. The transformation of dietary ellagitannins and ellagic acid into the final, more bioavailable urolithins is a multi-step process involving lactone-ring cleavage, decarboxylation, and sequential dehydroxylation reactions.[4] this compound is identified as a tetrahydroxy-urolithin intermediate in this pathway.

The generalized metabolic cascade is as follows:

-

Dietary ellagitannins are hydrolyzed in the gut to release ellagic acid.

-

Gut bacteria cleave a lactone ring of ellagic acid to form pentahydroxy-urolithins (e.g., Urolithin M-5).

-

Subsequent dehydroxylation steps lead to the formation of tetrahydroxy-urolithins, which include Urolithin D, Urolithin M-6, and This compound .[2][4][5]

-

These intermediates are further dehydroxylated to trihydroxy-urolithins (e.g., Urolithin C, Urolithin M-7) and finally to the more extensively studied dihydroxy- (Urolithin A) and monohydroxy- (Urolithin B) forms.[4]

The following diagram illustrates the position of this compound within the broader urolithin metabolic pathway.

Caption: Simplified metabolic pathway of ellagitannins to urolithins.

Review of Biological Activity and Experimental Data

A thorough review of the scientific literature reveals a significant lack of studies focused specifically on the biological activities of this compound. While the broader class of urolithins is known for anti-inflammatory, antioxidant, and anti-cancer properties, these activities have been almost exclusively investigated and quantified for Urolithin A and Urolithin B.[2][6][7]

-

Quantitative Data: There is no available quantitative data (e.g., IC₅₀, EC₅₀ values) from bioactivity assays performed specifically on isolated or synthesized this compound. Studies that detect this compound do so in the context of identifying metabolic intermediates from ellagitannin consumption, without isolating it for functional testing.

-

Experimental Protocols: No detailed experimental protocols for investigating the biological effects of this compound could be found. The methodologies reported in the literature pertain to the detection and identification of urolithins in biological samples (feces, urine) using techniques like HPLC–DAD–MS and UPLC-Q-TOF-MS. These methods confirm its existence as an intermediate but do not explore its function.

-

Signaling Pathways: There are no published studies describing the modulation of specific signaling pathways by this compound. The well-documented mechanisms of action for other urolithins, such as the activation of Nrf2, inhibition of NF-κB, and induction of mitophagy, have not been investigated for this compound.[7][8]

Conclusion and Future Directions

This compound is a confirmed, yet enigmatic, intermediate in the microbial metabolism of dietary ellagitannins. Despite the intense scientific interest in the health benefits of urolithins, research has overwhelmingly concentrated on the terminal metabolites, Urolithin A and Urolithin B. As a result, this compound remains a molecular curiosity with no characterized biological activity, no dedicated experimental investigation, and no known mechanism of action.

This represents a clear and significant gap in the literature. The structural differences between urolithins, specifically the number and position of hydroxyl groups, are known to influence their biological effects. It is plausible that this compound possesses unique bioactivities or potencies that differ from its more studied relatives.

Future research should be directed towards the following:

-

Chemical Synthesis: Development of a robust method for the chemical synthesis of this compound to obtain sufficient quantities for in vitro and in vivo studies.

-

In Vitro Bioassays: Systematic screening of pure this compound in a panel of assays to evaluate its antioxidant, anti-inflammatory, anti-proliferative, and other potential activities.

-

Mechanistic Studies: Investigation into whether this compound can modulate key cellular signaling pathways that are known targets for other urolithins.

Elucidating the role of this compound would provide a more complete understanding of how the gut microbiome transforms dietary polyphenols into bioactive compounds and may uncover a novel agent with potential applications in nutrition and pharmacology. For now, it remains a frontier for discovery in the field of phytochemical metabolism.

References

- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 2. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

- 3. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Uncovering the Therapeutic Potential of Urolithin E: A Landscape of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin E, a metabolite produced by the gut microbiota from the dietary consumption of ellagitannins found in foods such as pomegranates, berries, and walnuts, is emerging as a compound of interest within the broader family of urolithins. While its siblings, Urolithin A and B, have been the subject of extensive research for their anti-inflammatory, anti-cancer, and anti-aging properties, this compound remains a comparatively enigmatic molecule. This technical guide aims to synthesize the current understanding of this compound, focusing on its position within the urolithin metabolic pathway and the potential, yet largely unexplored, therapeutic targets. It is critical to note that direct research on the specific biological activities and molecular targets of this compound is currently limited. Therefore, this document will also provide context from the broader urolithin family to highlight potential avenues for future investigation.

The Metabolic Journey: From Ellagitannins to Urolithins

Urolithins are not found directly in foods but are the end products of a complex metabolic process initiated by gut bacteria. Upon ingestion, ellagitannins are hydrolyzed to ellagic acid. The gut microbiota then metabolizes ellagic acid through a series of transformations, including lactone-ring cleavage, decarboxylation, and dehydroxylations, to produce a variety of urolithins.

This compound is an intermediate in this metabolic cascade. The generally accepted pathway begins with the conversion of ellagic acid to Urolithin M-5, which is then transformed into intermediates like Urolithin D, Urolithin M-6, and this compound.[1] this compound is subsequently converted to Urolithin M-7, which, along with other intermediates, eventually leads to the production of the more well-studied Urolithin A and Urolithin B.[1]

The following diagram illustrates the metabolic pathway of ellagitannins, highlighting the position of this compound.

Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.

Potential Therapeutic Targets: An Extrapolation from the Urolithin Family

Due to the scarcity of research focused specifically on this compound, we must look to the broader class of urolithins to infer potential areas of therapeutic interest. The following sections summarize the established targets of other urolithins, primarily Urolithin A and B, which may provide a roadmap for future studies on this compound.

Anti-Inflammatory Activity

Inflammation is a key pathological component of many chronic diseases. Urolithins A and B have demonstrated potent anti-inflammatory effects through the modulation of several key signaling pathways.

-

NF-κB Signaling: Urolithins have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, is another target. By modulating this pathway, urolithins can influence cellular responses to inflammatory stimuli.

-

Aryl Hydrocarbon Receptor (AhR): Urolithin A has been identified as an antagonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating immune responses.[2][3]

Anti-Cancer Activity

The potential of urolithins as anti-cancer agents has been explored in various cancer cell lines and animal models. Their mechanisms of action are multifaceted and target key hallmarks of cancer.

-

Cell Cycle Arrest: Urolithins can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[4] This is often associated with the upregulation of cell cycle inhibitors like p21.[4]

-

Induction of Apoptosis: Urolithins can trigger programmed cell death in cancer cells through the activation of caspases, key enzymes in the apoptotic cascade.[4]

-

Inhibition of Survival Pathways: The PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are often hyperactivated in cancer to promote cell survival and proliferation, are known targets of urolithins.[5]

-

Autophagy Modulation: Urolithins can induce autophagy, a cellular process of degradation and recycling of damaged organelles and proteins.[4] In the context of cancer, this can either promote or inhibit tumor progression depending on the cellular context.

Neuroprotection

Emerging evidence suggests that urolithins may have neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]

-

Reduction of Amyloid-β Aggregation: Urolithins have been shown to interfere with the fibrillation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[1]

-

Mitophagy Induction: Urolithin A is a potent inducer of mitophagy, the selective removal of damaged mitochondria.[6] Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative disorders. By enhancing mitochondrial quality control, urolithins may protect neurons from degeneration.

Metabolic Health

Urolithins have also been investigated for their beneficial effects on metabolic disorders.

-

Modulation of Lipid Metabolism: Urolithin C has been shown to have lipid-lowering effects in adipocytes and hepatocytes.[1]

Quantitative Data on Urolithin Bioactivity

As of the latest review of available literature, there is no specific quantitative data (e.g., IC50, EC50 values) detailing the direct biological activity of this compound on specific molecular targets or cellular processes. The table below summarizes some of the available quantitative data for other urolithins to provide a comparative context.

| Urolithin | Target/Assay | Cell Line/Model | Activity | Reference |

| Urolithin A | Cell Proliferation | PC-3 and C4-2B (Prostate Cancer) | Growth arrest at 35 μM | [4] |

| Urolithin A | Cell Proliferation | HT-29 (Colon Cancer) | Inhibition at 30 μg/mL | [4] |

| Urolithin B | Cell Proliferation | HT-29 (Colon Cancer) | Inhibition at 30 μg/mL | [4] |

| Urolithin A | TNF-α Inhibition | Bone Marrow-Derived Macrophages | Reversal of M1-like polarization | [7] |

| Urolithin B | TNF-α Inhibition | Bone Marrow-Derived Macrophages | Reversal of M1-like polarization | [7] |

Experimental Protocols

Detailed experimental protocols for investigating the therapeutic targets of this compound would currently be speculative. However, based on the research conducted on other urolithins, the following methodologies would be applicable for future studies on this compound.

1. Cell Viability and Proliferation Assays

-

MTT Assay: To assess the effect of this compound on the metabolic activity and viability of cancer cell lines. Cells would be seeded in 96-well plates, treated with a range of this compound concentrations, and incubated. MTT reagent would be added, and the resulting formazan crystals dissolved for spectrophotometric quantification.

-

BrdU Incorporation Assay: To measure DNA synthesis and cell proliferation. Cells treated with this compound would be incubated with BrdU, and its incorporation into newly synthesized DNA would be detected using an anti-BrdU antibody in an ELISA-based format.

2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry. Cells treated with this compound would be stained with FITC-conjugated Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent DNA intercalator that enters cells with compromised membrane integrity).

-

Caspase Activity Assay: To measure the activity of key executioner caspases (e.g., caspase-3, -7). Cell lysates from this compound-treated cells would be incubated with a caspase-specific substrate conjugated to a fluorophore or chromophore, and the resulting signal would be quantified.

3. Western Blotting for Signaling Pathway Analysis

-

To investigate the effect of this compound on key signaling proteins (e.g., NF-κB, Akt, ERK, p38). Cells would be treated with this compound, and whole-cell lysates would be prepared. Proteins would be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the phosphorylated and total forms of the target proteins, followed by detection with HRP-conjugated secondary antibodies and chemiluminescence.

4. Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): To measure the effect of this compound on the mRNA expression of target genes (e.g., pro-inflammatory cytokines, cell cycle regulators). RNA would be extracted from treated cells, reverse-transcribed to cDNA, and subjected to PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Future Directions and Conclusion

The study of urolithins has opened up a promising area of research for the development of novel therapeutics from natural sources. While significant progress has been made in understanding the biological activities of Urolithin A and B, this compound remains a largely uncharted territory. Its role as a key intermediate in the metabolic pathway suggests that it may possess unique biological properties that warrant investigation.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and mechanisms of action will be crucial in determining its therapeutic potential. Given the established anti-inflammatory, anti-cancer, and neuroprotective effects of the urolithin family, it is plausible that this compound could offer similar or distinct benefits. A thorough investigation into this microbial metabolite is a critical next step in fully harnessing the therapeutic potential of ellagitannin-rich foods.

References

- 1. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, Urolithin A for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urolithins: The Colon Microbiota Metabolites as Endocrine Modulators: Prospects and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroganhealth.com [neuroganhealth.com]

- 6. m.youtube.com [m.youtube.com]

- 7. synthesis-of-urolithin-derivatives-and-their-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Analytical Standards for the Quantification of Urolithin E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin E is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, this compound is a tetrahydroxy-urolithin that is gaining interest for its potential biological activities and role as a biomarker of dietary intake and gut health. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its physiological effects, and exploring its therapeutic potential.

These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique. Additionally, general procedures for sample preparation from biological matrices and an overview of Nuclear Magnetic Resonance (NMR) for structural confirmation are included.

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for the quantification of urolithins. While specific data for this compound is limited in the literature, these values, based on the analysis of other urolithins, provide an expected range for a validated method.

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |

| Urolithin A | Plasma | <0.1 | 0.1 - 20 | Not Reported | [1] |

| Urolithin B | Plasma | 3.0 | 3 - 600 | Not Reported | [1] |

| Urolithin C | Plasma | 0.5 | 0.2 - 40 | Not Reported | [1] |

| Various Urolithins | Urine | 9.2 - 18.2 (MDL) | 5.0 - 5,000 | 88 - 99 | Not Reported |

LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit. Data for this compound is not explicitly available and should be determined during method validation.

Experimental Protocols

UPLC-MS/MS Quantification of this compound

This protocol is designed for the targeted quantification of this compound in biological samples such as plasma and urine.

1.1. Sample Preparation (Human Plasma)

-

To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid.

-

Vortex the mixture for 10 minutes.

-

Sonicate the sample for 10 minutes.

-

Centrifuge at 17,000 x g for 10 minutes to precipitate proteins.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of methanol.

-

Filter the reconstituted sample through a 0.22 µm PVDF syringe filter prior to UPLC-MS/MS analysis.[2]

1.2. UPLC Conditions

-

Column: Reversed-phase Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-40% B

-

8-12 min: 40-95% B

-

12-14 min: 95% B

-

14-15 min: 95-5% B

-

15-18 min: 5% B (Re-equilibration)

-

-

Expected Retention Time for this compound: Approximately 10.48 minutes.[3]

1.3. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 275.0 (corresponding to [M-H]⁻ for C₁₃H₈O₆).

-

Product Ions (Q3): To be determined by infusing a this compound standard. Likely fragments would involve losses of CO (m/z 247.0) and CO₂ (m/z 231.0).

-

-

Collision Energy: A starting point of 35 V can be used and optimized.[3]

-

Other Parameters (to be optimized):

-

Gas Temperature: ~325 °C.

-

Gas Flow: ~10 L/min.

-

Nebulizer Pressure: ~20 psi.

-

1.4. Method Validation

The analytical method should be validated according to standard guidelines, assessing:

-

Linearity: Prepare a calibration curve with at least six concentration levels of this compound analytical standard.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.

-

Recovery: Assess the efficiency of the extraction process.

-

Matrix Effect: Evaluate the influence of sample matrix components on the ionization of the analyte.

-

Stability: Test the stability of this compound in the sample matrix under different storage conditions.

NMR Analysis for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites like this compound.

2.1. Sample Preparation

-

A purified and isolated sample of this compound is required. This can be obtained through semi-preparative HPLC.

-

Dissolve the purified this compound in a deuterated solvent such as DMSO-d₆ or acetonitrile-d₃.

2.2. NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR.

-

2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals and establish long-range correlations, confirming the connectivity of the molecule.

-

Visualizations

Caption: Metabolic pathway of ellagitannins to urolithins by gut microbiota.

References

Application Note: High-Throughput Analysis of Urolithin E in Human Plasma via HPLC-MS/MS